molecular formula C22H22ClFN4O B2504737 3-(azepane-1-carbonyl)-N-(2-chloro-4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251543-19-7

3-(azepane-1-carbonyl)-N-(2-chloro-4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2504737
CAS No.: 1251543-19-7
M. Wt: 412.89
InChI Key: YEBVZSPBPNOWAA-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(2-chloro-4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(2-chloro-4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the naphthyridine core through cyclization reactions.
  • Introduction of the azepane-1-carbonyl group via acylation reactions.
  • Substitution reactions to introduce the 2-chloro-4-fluorophenyl group.
  • Methylation to obtain the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(2-chloro-4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(2-chloro-4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Azepane Derivatives: Compounds containing the azepane ring but with different functional groups.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups but different core structures.

Uniqueness

3-(azepane-1-carbonyl)-N-(2-chloro-4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness may confer specific advantages in terms of potency, selectivity, or pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

azepan-1-yl-[4-(2-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O/c1-14-6-8-16-20(27-19-9-7-15(24)12-18(19)23)17(13-25-21(16)26-14)22(29)28-10-4-2-3-5-11-28/h6-9,12-13H,2-5,10-11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBVZSPBPNOWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)F)Cl)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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